molecular formula C9H5ClIN B7894369 2-Chloro-8-iodoquinoline

2-Chloro-8-iodoquinoline

Cat. No.: B7894369
M. Wt: 289.50 g/mol
InChI Key: LAQBYEUQVRZPQK-UHFFFAOYSA-N
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Description

2-Chloro-8-iodoquinoline is a halogenated quinoline derivative featuring chlorine and iodine substituents at positions 2 and 8, respectively. The planar geometry of iodinated quinolines, as observed in 8-iodoquinolinium chloride, suggests that this compound may exhibit similar planarity, favoring π-π stacking and hydrogen-bonding interactions .

Halogenated quinolines are pivotal intermediates in pharmaceuticals and materials science due to their electronic and steric effects. The combination of chlorine (electron-withdrawing) and iodine (bulky, polarizable) substituents in this compound likely enhances its reactivity in cross-coupling reactions and biological activity .

Properties

IUPAC Name

2-chloro-8-iodoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClIN/c10-8-5-4-6-2-1-3-7(11)9(6)12-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQBYEUQVRZPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)N=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Displacement of Bromine or Chlorine

A halogen exchange reaction offers an alternative route, particularly when starting from dihalogenated intermediates. For instance, 2,8-dichloroquinoline can undergo selective substitution at position 8 using potassium iodide (KI) in the presence of a copper catalyst.

Procedure :

  • Starting Material : 2,8-Dichloroquinoline

  • Reagents : KI (1.2 equiv), CuI (10 mol%), DMF

  • Conditions : 120°C, 24 hours

Outcome :
The chloro group at position 8 is replaced by iodine, yielding 2-chloro-8-iodoquinoline. This method benefits from the higher nucleophilicity of iodide compared to chloride, though regioselectivity depends on steric and electronic factors.

Limitations :

  • Competing side reactions (e.g., full displacement to 2-iodo-8-chloroquinoline) may occur without precise temperature control.

  • Requires synthesis of 2,8-dichloroquinoline, which itself demands directed chlorination techniques.

Directed Ortho-Metalation and Iodination

Lithium-Halogen Exchange

Directed metalation strategies enable precise functionalization of quinoline derivatives. By employing a tert-butoxycarbonyl (Boc) group at the nitrogen, the C-8 position becomes activated for deprotonation and subsequent iodination.

Steps :

  • Protection : Boc protection of quinoline’s nitrogen.

  • Metalation : Treatment with LDA (lithium diisopropylamide) at -78°C, generating a lithiated species at C-8.

  • Iodination : Quenching with iodine to install the iodide.

  • Chlorination : Directed chlorination at C-2 using N-chlorosuccinimide (NCS).

  • Deprotection : Acidic removal of the Boc group.

Advantages :

  • High regiocontrol (>90% selectivity for C-8 iodination).

  • Compatible with sensitive functional groups due to low-temperature conditions.

Challenges :

  • Multi-step synthesis increases complexity and cost.

  • Boc protection/deprotection adds time and reduces atom economy.

Radical Iodination Approaches

N-Iodosuccinimide (NIS) in Polar Solvents

Radical-mediated iodination using NIS and tert-butyl hydroperoxide (TBHP) in 1,2-dichloroethane provides a regioselective pathway. Adapted from methods for 8-chloro-3-iodoquinoline synthesis, this approach avoids harsh acids.

Optimized Conditions :

  • Solvent : 1,2-Dichloroethane

  • Oxidant : TBHP (2 equiv)

  • Temperature : 120°C

  • Time : 24 hours

Regioselectivity :
The chloro group at C-2 directs iodination to C-8 through a combination of electronic and steric effects, achieving ~85% yield in model systems.

Comparative Analysis of Methods

Method Yield Selectivity Complexity Scalability
Electrophilic Iodination~60–70%ModerateLowHigh
Halogen Exchange~75%HighMediumModerate
Directed Metalation>90%Very HighHighLow
Radical Iodination~85%HighMediumModerate

Key Observations :

  • Electrophilic iodination is scalable but suffers from moderate selectivity due to competing side reactions.

  • Directed metalation offers superior selectivity but requires specialized reagents and multi-step protocols.

  • Radical methods balance yield and selectivity, making them suitable for laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-8-iodoquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.

    Oxidation: Hydrogen peroxide in the presence of acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted quinoline derivatives.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of dihydroquinoline derivatives.

Scientific Research Applications

2-Chloro-8-iodoquinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, antibacterial, and anticancer agents.

    Industry: It is used in the production of dyes, pigments, and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-Chloro-8-iodoquinoline involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of halogen atoms enhances its ability to form strong interactions with target proteins, leading to increased potency. The compound can also interfere with DNA replication and repair processes, making it a potential anticancer agent.

Comparison with Similar Compounds

Key Observations

Halogen Positioning and Reactivity: Iodine at C8 (as in 8-iodoquinolinium chloride) facilitates electrophilic substitution and metal-coupling reactions due to its polarizability . Chlorine at C2 (as in 8-Chloro-2-methylquinoline) enhances electron withdrawal, stabilizing intermediates in medicinal chemistry .

Supramolecular Interactions: π-π stacking distances range from 3.624–3.819 Å in halogenated quinolines, critical for crystal engineering . Weak Cl⋯Cl interactions (3.808 Å) in 2-Chloroquinoxaline highlight the role of halogen-halogen contacts in supramolecular assembly .

Synthetic Methodologies :

  • Sandmeyer reaction dominates iodine introduction (), while microwave-assisted synthesis () improves efficiency for hydroxylated derivatives.

Data Tables: Structural and Physical Properties

Table 1. Comparative Crystallographic Data

Compound Centroid-Centroid Distance (Å) Halogen Interactions Hydrogen Bonds
8-Iodoquinolinium chloride 3.624 N/A O–H⋯Cl, N–H⋯O
8-Chloro-2-methylquinoline 3.819 N/A N/A
2-Chloroquinoxaline N/A Cl⋯Cl (3.808–3.881 Å) N/A

Table 2. Molecular Weights and Formulas

Compound Molecular Formula Molecular Weight (g/mol)
2-Chloro-8-iodoquinoline C₉H₅ClIN 289.51
5-Chloro-7-iodoquinolin-8-ol C₉H₅ClINO 305.50
8-Chloro-2-methylquinoline C₁₀H₈ClN 177.63

Biological Activity

2-Chloro-8-iodoquinoline is a heterocyclic compound belonging to the quinoline family, characterized by a chlorine atom at the second position and an iodine atom at the eighth position of the quinoline ring. Its molecular formula is C₉H₅ClIN, with a molecular weight of 289.50 g/mol. The unique structural features of this compound, particularly the presence of halogen substituents, have garnered interest for their potential biological activities, including antimicrobial and anticancer properties.

The halogenation pattern in this compound enhances its reactivity compared to other quinoline derivatives. The synthesis of this compound typically involves multi-step reactions starting from readily available quinoline derivatives. Common methods include:

  • Halogenation : Introduction of chlorine and iodine atoms through electrophilic aromatic substitution.
  • Cyclization : Formation of the quinoline structure from simpler precursors.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Its structural analogs, such as clioquinol and iodoquinol, have demonstrated potent effects against various bacterial strains. For example:

Compound NameStructure FeaturesBiological Activity
ClioquinolContains hydroxyl groupsAntimicrobial, antitumor
IodoquinolContains two iodine atomsAntimicrobial
2-Chloro-5-iodoquinolineChlorine at position twoAntimicrobial
2-Chloro-8-nitroquinolineNitro group at position eightPotential antitumor

The presence of both chlorine and iodine enhances its binding affinity to microbial targets, potentially leading to effective inhibition of bacterial growth and resistance mechanisms.

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. Studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and DNA damage. For instance:

  • Mechanism of Action : Compounds with halogen substitutions have been found to interact with cellular receptors and enzymes involved in cancer progression.
  • Case Studies : In vitro studies demonstrated that analogs like clioquinol effectively induce cell death in multiple cancer cell lines, suggesting that this compound may exhibit similar properties.

Comparative Analysis

A comparative analysis of this compound with its analogs reveals its unique pharmacological profile:

PropertyThis compoundClioquinolIodoquinol
Molecular FormulaC₉H₅ClINC₉H₅ClIC₉H₅I₂
Biological ActivityAntimicrobial, AnticancerAntimicrobial, AnticancerAntimicrobial
Synthetic ComplexityModerateModerateLow

This table illustrates how the unique halogenation pattern contributes to its distinctive properties and potential applications in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-Chloro-8-iodoquinoline, and how can purity be optimized?

  • Methodology : Synthesis typically involves halogenation of quinoline derivatives. For example, iodination at the 8-position using iodine monochloride (ICl) in acetic acid, followed by chlorination at the 2-position with POCl₃. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
  • Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%). Confirm structure via 1H^1H-NMR (quinoline aromatic protons: δ 7.5–8.9 ppm) and mass spectrometry (expected [M+H]⁺ = 305.9) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Key Techniques :

  • FT-IR : Confirm C-Cl (550–650 cm⁻¹) and C-I (500–600 cm⁻¹) stretches.
  • 13C^{13}C-NMR : Identify halogen-substituted carbons (C-2: ~140 ppm; C-8: ~95 ppm).
  • X-ray Crystallography : Resolve crystal structure to validate regioselectivity .
    • Common Pitfalls : Avoid solvent peaks in NMR by thorough drying; use deuterated solvents like CDCl₃ .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity trends in this compound derivatives?

  • Approach : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to model electrophilic substitution patterns. Compare HOMO/LUMO energies with experimental reaction outcomes (e.g., Suzuki coupling at the 8-iodo position). Validate using Gaussian or ORCA software .
  • Data Contradictions : If experimental yields contradict computational predictions, re-examine solvent effects or steric hindrance not modeled in simulations .

Q. What strategies resolve contradictory data in catalytic applications of this compound?

  • Case Study : Discrepancies in Pd-catalyzed cross-coupling yields may arise from ligand choice (e.g., XPhos vs. SPhos) or moisture sensitivity.
  • Resolution :

Replicate experiments under inert atmosphere (glovebox).

Use kinetic studies (UV-Vis monitoring) to identify rate-limiting steps.

Compare with literature using similar substrates (e.g., 8-bromoquinoline) .

Q. How to design experiments probing the structure-activity relationship (SAR) of this compound in medicinal chemistry?

  • Methodology :

  • Synthesize analogs (e.g., 2-Fluoro-8-iodoquinoline) and test against target enzymes (e.g., kinase inhibitors).
  • Use molecular docking (AutoDock Vina) to predict binding affinities.
  • Validate via IC₅₀ assays and correlate with computational results .
    • Statistical Analysis : Apply ANOVA to compare bioactivity across derivatives; report p-values <0.05 .

Data Analysis and Reporting

Q. How should researchers handle conflicting crystallographic data for this compound polymorphs?

  • Guidelines :

  • Report unit cell parameters (a, b, c, α, β, γ) and space group for each polymorph.
  • Use Rietveld refinement to assess phase purity.
  • Discuss thermodynamic stability via DSC (melting point variations) .

Q. What are best practices for comparing synthetic yields across studies with this compound?

  • Normalization : Standardize yield reporting to "mmol per gram of catalyst" or "mol% substrate."
  • Meta-Analysis Table :

StudyCatalystSolventYield (%)Notes
APd(OAc)₂DMF72Air-sensitive
BNiCl₂EtOH58Reflux conditions
  • Bias Mitigation : Highlight solvent polarity, temperature, and catalyst loading variations .

Ethical and Methodological Considerations

Q. What safety protocols are essential when handling this compound due to halogen toxicity?

  • Safety Measures :

  • Use fume hoods for iodination steps (ICl vapors are corrosive).
  • Monitor chlorine gas release during chlorination via gas detectors.
  • Dispose of halogenated waste per EPA guidelines .

Q. How to address reproducibility challenges in scaled-up synthesis?

  • Troubleshooting :

  • Optimize mixing efficiency (e.g., overhead stirring vs. magnetic bars).
  • Characterize intermediates (TLC/HPLC) at each step.
  • Document batch-specific variations (e.g., reagent lot numbers) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-8-iodoquinoline
Reactant of Route 2
2-Chloro-8-iodoquinoline

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